physical properties of Diethyl (4-Isopropylbenzyl)phosphonate
physical properties of Diethyl (4-Isopropylbenzyl)phosphonate
An In-depth Technical Guide to the Physical Properties of Diethyl (4-Isopropylbenzyl)phosphonate
Introduction
Diethyl (4-isopropylbenzyl)phosphonate is an organophosphorus compound of significant interest in organic synthesis and medicinal chemistry. As a versatile synthetic intermediate, it serves as a crucial building block in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. Its structure, featuring a phosphonate moiety attached to a substituted benzyl group, makes it a valuable precursor for creating complex molecules with potential applications in drug discovery and materials science. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, and a validated synthetic protocol, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of Diethyl (4-Isopropylbenzyl)phosphonate are summarized below. These properties are essential for its handling, purification, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 77237-55-9 | [1] |
| Molecular Formula | C₁₄H₂₃O₃P | [1] |
| Molecular Weight | 270.31 g/mol | [1] |
| Appearance | Colorless Liquid (Predicted) | [2] |
| Boiling Point | ~110-115 °C at 0.2 mmHg (Estimated) | [2] |
| Density | ~1.07 g/mL at 25 °C (Estimated) | [2] |
| Refractive Index (n20/D) | ~1.497 (Estimated) | [2] |
Synthesis and Purification
The most common and efficient method for synthesizing benzylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, leading to the formation of a phosphonate ester and a volatile alkyl halide byproduct.
Reaction Scheme: Michaelis-Arbuzov Synthesis
Caption: Michaelis-Arbuzov reaction for synthesis.
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis and subsequent purification of Diethyl (4-Isopropylbenzyl)phosphonate.[3][4]
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isopropylbenzyl bromide (1.0 eq) and an excess of triethyl phosphite (3.0-5.0 eq). The excess triethyl phosphite serves as both the reagent and the solvent.
-
Causality: Using an excess of the phosphite ensures the complete conversion of the benzyl bromide and facilitates a smooth reaction by providing a high-boiling solvent medium.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and the bromoethane byproduct via distillation under reduced pressure.
-
Causality: This step is crucial as the removal of volatile components under vacuum leaves the crude product, which has a much higher boiling point.
-
-
Purification:
-
The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Self-Validation: The purity of the final product can be confirmed by ¹H and ³¹P NMR spectroscopy, which should show the absence of starting materials and phosphite impurities. A single peak in the ³¹P NMR spectrum is a strong indicator of high purity.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of the target molecule. The following sections detail the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of Diethyl (4-Isopropylbenzyl)phosphonate.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.20 | d | ~8.0 | 2H, Aromatic (ortho to CH₂) |
| ~7.10 | d | ~8.0 | 2H, Aromatic (ortho to i-Pr) |
| ~3.95 | dq | J(H,H) ≈ 7.1, J(H,P) ≈ 7.1 | 4H, O-CH₂ -CH₃ |
| ~3.10 | d | J(H,P) ≈ 21.0 | 2H, Ar-CH₂ -P |
| ~2.85 | sept | ~6.9 | 1H, -CH -(CH₃)₂ |
| ~1.20 | t | ~7.1 | 6H, O-CH₂-CH₃ |
| ~1.15 | d | ~6.9 | 6H, -CH-(CH₃ )₂ |
-
Expert Insight: The most characteristic signals are the doublet for the benzylic protons (Ar-CH₂ -P) around 3.10 ppm, with a large coupling constant (~21 Hz) due to the adjacent phosphorus atom, and the doublet of quartets for the ethoxy methylene protons (O-CH₂ -CH₃) around 3.95 ppm, which are coupled to both the methyl protons and the phosphorus atom.[5][6]
A single resonance is expected in the proton-decoupled ³¹P NMR spectrum.
-
Expected Chemical Shift: δ ≈ 25-28 ppm (relative to 85% H₃PO₄).
-
Expert Insight: This chemical shift is highly characteristic of benzylphosphonate esters and serves as a definitive diagnostic tool to distinguish them from other phosphorus-containing species like phosphites or phosphates.[5][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3020 | Medium | Aromatic C-H Stretch |
| 2965-2870 | Strong | Aliphatic C-H Stretch |
| ~1610, ~1515 | Medium | Aromatic C=C Bending |
| ~1250 | Very Strong | P=O Stretch |
| 1165-1100 | Strong | P-O-C (Alkyl) Stretch |
| 1050-1020 | Very Strong | P-O-C (Alkyl) Stretch |
-
Expert Insight: The most prominent and unmistakable peak in the IR spectrum is the very strong P=O stretching vibration, which typically appears around 1250 cm⁻¹.[8] The presence of this band is a clear indication of the phosphonate group. The dual strong absorptions in the 1165-1020 cm⁻¹ region are characteristic of the P-O-C linkages.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion [M]⁺: m/z = 270.14
-
Key Fragmentation Pattern: A characteristic fragmentation pathway involves the loss of the ethyl groups and cleavage at the benzylic position. The most prominent peak in the spectrum is often the 4-isopropylbenzyl cation (tropylium ion rearrangement) at m/z = 119.
Workflow for Structural Verification
The following diagram outlines the logical workflow for confirming the identity and purity of a synthesized batch of Diethyl (4-Isopropylbenzyl)phosphonate.
Caption: Workflow for synthesis and verification.
Safety Information
While specific toxicity data for this compound is limited, organophosphonate esters should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on analogous compounds, it may cause skin and eye irritation.[10]
References
-
CP Lab Safety. Diethyl (4-Isopropylbenzyl)phosphonate, min 98%, 1 gram. [Link]
-
PubChem - NIH. Diethyl 4-vinylbenzylphosphonate. [Link]
-
Organic Syntheses. diisopropyl methylphosphonate. [Link]
-
Wikipedia. Diethylphosphite. [Link]
-
PubChem - NIH. Diethyl benzylphosphonate. [Link]
-
The Royal Society of Chemistry. Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. [Link]
-
NIST WebBook. diethyl (4-methylbenzyl)phosphonate. [Link]
-
ACS Publications. Direct Conversion of Benzylic and Allylic Alcohols to Phosphonates. [Link]
-
NIST WebBook. Diethyl phosphite. [Link]
-
ResearchGate. Infrared spectroscopy of different phosphates structures. [Link]
-
ChemRxiv. Infrared Spectroscopic Characterization of Phosphate Binding at the Goethite-Water Interface. [Link]
-
University of Regensburg. Table of Characteristic IR Absorptions. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diethyl benzylphosphonate(1080-32-6) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]
